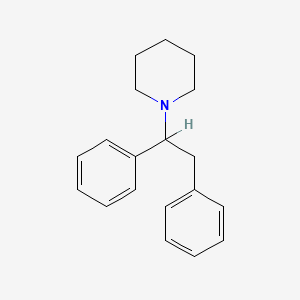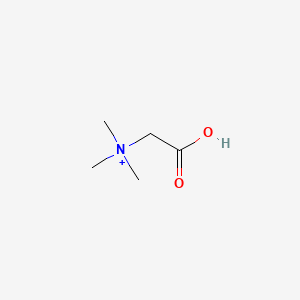
Trimethyl glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N, N, N-Trimethylglycinium, also known as acidinpepsin or trimethyl glycine, belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). N, N, N-Trimethylglycinium is slightly soluble (in water) and a moderately acidic compound (based on its pKa).
N,N,N-trimethylglycinium is a quaternary ammonium ion in which the substituents on nitrogen are methyl (three) and carboxymethyl. It has a role as a fundamental metabolite. It is a conjugate acid of a glycine betaine.
A naturally occurring compound that has been of interest for its role in osmoregulation. As a drug, betaine hydrochloride has been used as a source of hydrochloric acid in the treatment of hypochlorhydria. Betaine has also been used in the treatment of liver disorders, for hyperkalemia, for homocystinuria, and for gastrointestinal disturbances. (From Martindale, The Extra Pharmacopoeia, 30th ed, p1341)
Aplicaciones Científicas De Investigación
Nanoparticle Delivery Systems : TMG has been studied for its potential in drug delivery systems. Research by Jafary Omid et al. (2018) found that TMG-conjugated nanoparticles could effectively deliver insulin orally in animal models, demonstrating its promise in enhancing drug permeability and efficacy.
Nutritional and Metabolic Roles : TMG plays a crucial role in the methionine/homocysteine cycle as a methyl donor. It's found in various food sources and can influence lipid metabolism and liver function, as described in a monograph from 2003 Alternative Medicine Review.
Agricultural Applications : Research has shown that dietary supplementation of TMG can impact animal growth and meat quality. A study by Zhong et al. (2021) indicated that TMG can enhance growth and improve meat quality in pigs.
Neurodegenerative and Cardiovascular Diseases : TMG's roles in various diseases have been explored, particularly in neurodegenerative, cardiovascular, hepatic, and renal diseases. Rosas-Rodríguez & Valenzuela-Soto (2021) highlighted its importance in disease mechanisms like oxidative stress and inflammation.
Polymerization Processes : TMG has been used as a catalyst in environmentally friendly polymerization processes. Saito et al. (2019) demonstrated its efficacy in the ring-opening polymerization of cyclic carbonate, indicating its potential in sustainable chemistry.
Role in Behavioral Control in Nervous Systems : Research by Hardege et al. (2021) explored the role of TMG in controlling complex behavioral states in the nervous system of C. elegans, revealing its significant impact on animal behavior.
Propiedades
Número CAS |
6640-00-2 |
|---|---|
Nombre del producto |
Trimethyl glycine |
Fórmula molecular |
C5H12NO2+ |
Peso molecular |
118.15 g/mol |
Nombre IUPAC |
carboxymethyl(trimethyl)azanium |
InChI |
InChI=1S/C5H11NO2/c1-6(2,3)4-5(7)8/h4H2,1-3H3/p+1 |
Clave InChI |
KWIUHFFTVRNATP-UHFFFAOYSA-O |
SMILES |
C[N+](C)(C)CC(=O)O |
SMILES canónico |
C[N+](C)(C)CC(=O)O |
Otros números CAS |
590-47-6 |
Descripción física |
Solid |
Sinónimos |
Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






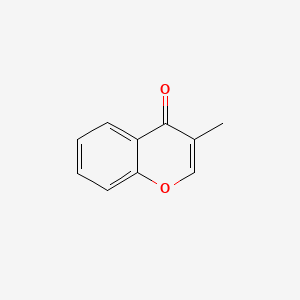


mercury](/img/structure/B1206855.png)
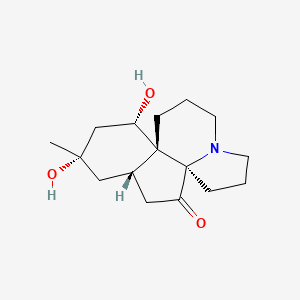
![(2S)-2-[[(5R,8S)-8-[[(2S,3R)-1-(2-amino-3-hydroxy-propanoyl)-3-hydroxy-pyrrolidine-2-carbonyl]amino]-14,16-dihydroxy-13-methyl-7,11-dioxo-10-oxa-3-thia-6-azabicyclo[10.4.0]hexadeca-1(16),12,14-triene-5-carbonyl]amino]propanoic acid](/img/structure/B1206860.png)
![(5R,6R)-1,5,6-trihydroxy-3-(hydroxymethyl)-8-methoxy-5,6-dihydrobenzo[a]anthracene-7,12-dione](/img/structure/B1206861.png)
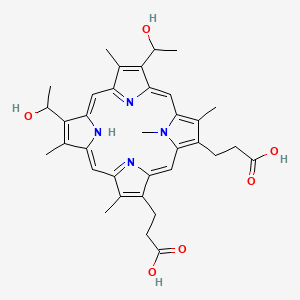
![[2,2-Di(pentadecyl)-1,3-dioxolan-4-yl]methyl dihydrogen phosphate](/img/structure/B1206867.png)
